2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide
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Overview
Description
2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the benzamide intermediate.
Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide involves its interaction with specific molecular targets. The chloro and hydroxy groups can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide: Similar structure but with the thiophene ring in a different position.
2-chloro-N-(3-hydroxy-3-(furan-3-yl)propyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
2-chloro-N-(3-hydroxy-3-(pyridin-3-yl)propyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and biological activity. This unique structure can result in different pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPIUTMWSOOXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(C2=CSC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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